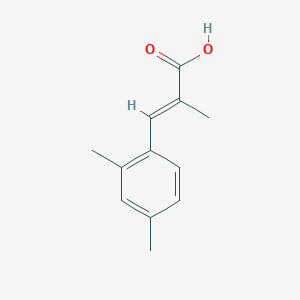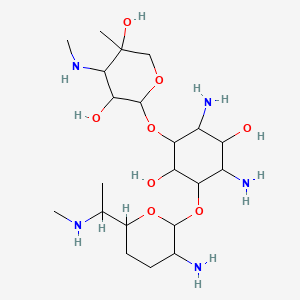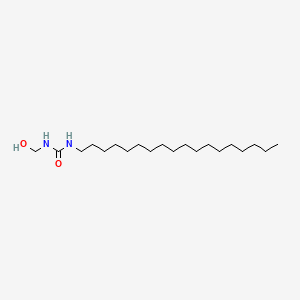-, (T-4)- CAS No. 62604-63-1](/img/structure/B15345775.png)
Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- is an organic titanium compound. It is characterized by the presence of three 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand coordinated to a titanium center. This compound is typically found in the form of white or yellow crystals and is known for its thermal stability and solubility in organic solvents such as diethyl ether and dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- involves the reaction of three equivalents of 4-(1-methyl-1-phenylethyl)phenol with a titanium source in the presence of 2-propanol. The reaction typically occurs under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phenolato and propanolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- has several scientific research applications, including:
Transition Metal Complex Studies: The compound is used in the study of transition metal complexes and their applications in organic synthesis.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- exerts its effects involves the coordination of the ligands to the titanium center, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other titanium complexes with different ligands, such as:
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
Uniqueness
The uniqueness of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- lies in its specific ligand coordination, which imparts distinct thermal stability and solubility properties. These characteristics make it particularly useful in certain catalytic and material science applications .
Eigenschaften
CAS-Nummer |
62604-63-1 |
|---|---|
Molekularformel |
C48H52O4Ti |
Molekulargewicht |
740.8 g/mol |
IUPAC-Name |
4-(2-phenylpropan-2-yl)phenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C15H16O.C3H7O.Ti/c3*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;1-3(2)4;/h3*3-11,16H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3 |
InChI-Schlüssel |
QDOHEQPBFGOENI-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
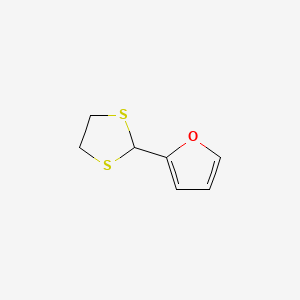
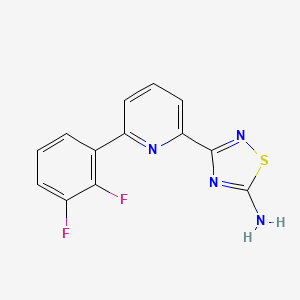
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
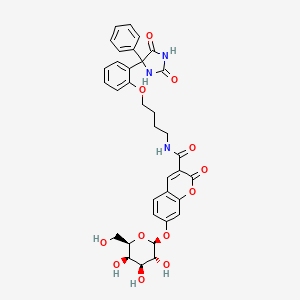

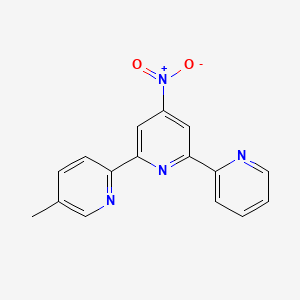
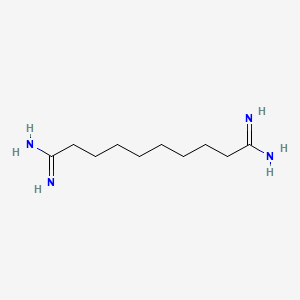
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
